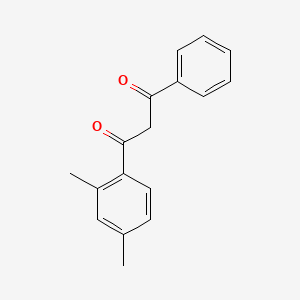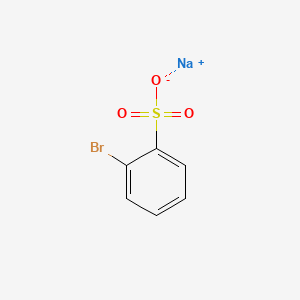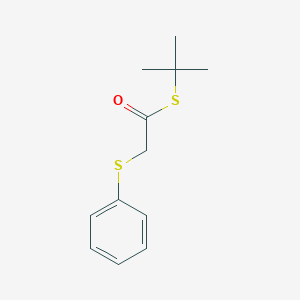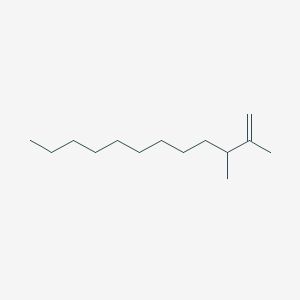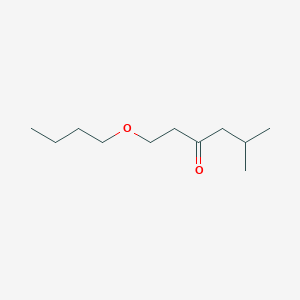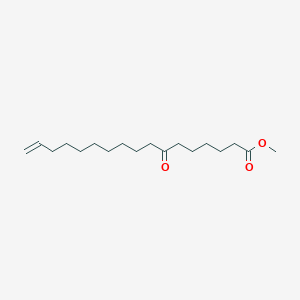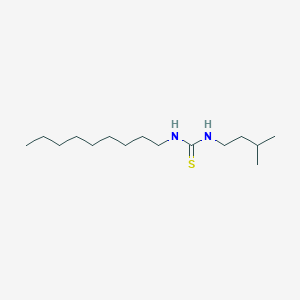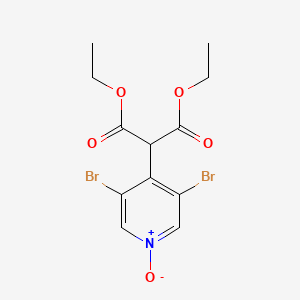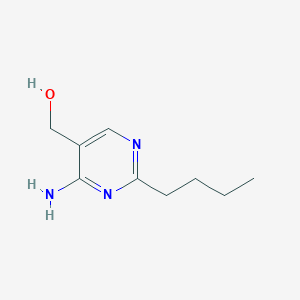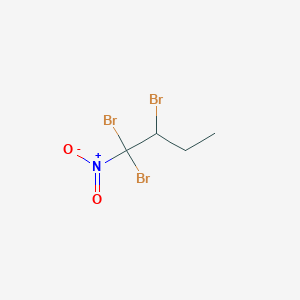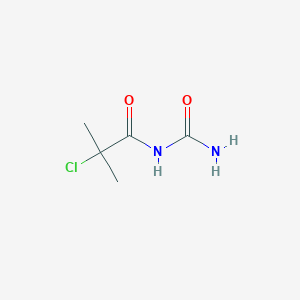
N-Carbamoyl-2-chloro-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Carbamoyl-2-chloro-2-methylpropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a carbamoyl group (–CONH2) attached to a 2-chloro-2-methylpropanamide backbone
準備方法
Synthetic Routes and Reaction Conditions:
Carbamoylation Reaction: One common method for synthesizing N-Carbamoyl-2-chloro-2-methylpropanamide involves the reaction of 2-chloro-2-methylpropanoic acid with urea in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, leading to the formation of the desired amide.
Alternative Synthesis: Another approach involves the reaction of 2-chloro-2-methylpropanoic acid chloride with ammonium carbamate. This reaction proceeds under mild conditions and yields this compound as the primary product.
Industrial Production Methods: Industrial production of this compound often involves large-scale carbamoylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
化学反応の分析
Types of Reactions:
Substitution Reactions: N-Carbamoyl-2-chloro-2-methylpropanamide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-chloro-2-methylpropanoic acid and urea.
Oxidation: Oxidative reactions can convert the amide group to a corresponding carboxylic acid derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used.
Hydrolysis: Acidic hydrolysis typically involves hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Major Products:
Substitution Reactions: Products include substituted amides, alcohols, or thiols.
Hydrolysis: Major products are 2-chloro-2-methylpropanoic acid and urea.
Oxidation: The primary product is 2-chloro-2-methylpropanoic acid.
科学的研究の応用
Chemistry:
Intermediate in Organic Synthesis: N-Carbamoyl-2-chloro-2-methylpropanamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a building block in the synthesis of bioactive molecules with therapeutic properties.
Enzyme Inhibition: Research explores its role as an inhibitor of specific enzymes, which could lead to the development of new drugs.
Industry:
Polymer Production: this compound is used in the production of specialty polymers with unique properties.
Agricultural Chemicals: It is a precursor in the synthesis of herbicides and pesticides.
作用機序
The mechanism by which N-Carbamoyl-2-chloro-2-methylpropanamide exerts its effects involves interactions with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes, leading to altered cellular processes.
類似化合物との比較
- N-Carbamoyl-2-chloropropanamide
- N-Carbamoyl-2-methylpropanamide
- N-Carbamoyl-2-chloro-2-methylbutanamide
Comparison:
- N-Carbamoyl-2-chloro-2-methylpropanamide is unique due to the presence of both a chlorine atom and a methyl group on the same carbon atom, which imparts distinct chemical reactivity and steric effects.
- Compared to N-Carbamoyl-2-chloropropanamide , the additional methyl group in this compound increases its steric hindrance, affecting its reactivity.
- N-Carbamoyl-2-methylpropanamide lacks the chlorine atom, resulting in different chemical properties and reactivity patterns.
- N-Carbamoyl-2-chloro-2-methylbutanamide has a longer carbon chain, which influences its solubility and physical properties.
特性
CAS番号 |
62721-27-1 |
|---|---|
分子式 |
C5H9ClN2O2 |
分子量 |
164.59 g/mol |
IUPAC名 |
N-carbamoyl-2-chloro-2-methylpropanamide |
InChI |
InChI=1S/C5H9ClN2O2/c1-5(2,6)3(9)8-4(7)10/h1-2H3,(H3,7,8,9,10) |
InChIキー |
ANZNXOFTPVXIIL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)NC(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Z)-(Dimethylamino)(pyridin-3-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513540.png)
